2-(Benzyloxy)-4-fluoro-1-nitrobenzene
CAS No.: 129464-01-3
Cat. No.: VC21310456
Molecular Formula: C13H10FNO3
Molecular Weight: 247.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129464-01-3 |
---|---|
Molecular Formula | C13H10FNO3 |
Molecular Weight | 247.22 g/mol |
IUPAC Name | 4-fluoro-1-nitro-2-phenylmethoxybenzene |
Standard InChI | InChI=1S/C13H10FNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Standard InChI Key | FOYQTDKPDAJMPF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Introduction
2-(Benzyloxy)-4-fluoro-1-nitrobenzene is a synthetic organic compound with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of approximately 247.23 g/mol . It is characterized by its unique chemical structure, which includes a nitro group (-NO₂), a fluorine atom, and a benzyloxy group attached to a benzene ring. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and material science, due to its potential biological activities and chemical reactivity.
Biological Activities
2-(Benzyloxy)-4-fluoro-1-nitrobenzene has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Research indicates that this compound exhibits significant antimicrobial properties, with effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Activity Table
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 50 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
Applications in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as reduction and nucleophilic substitution, allows chemists to create diverse derivatives with specific biological activities or properties.
Material Science Applications
In material science, 2-(benzyloxy)-4-fluoro-1-nitrobenzene is employed in the production of specialty chemicals and materials with tailored properties. Its unique reactivity makes it suitable for developing advanced materials used in electronics and coatings.
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